Methyl (E)-3-(2-chlorophenyl)but-2-enoate
Overview
Description
Methyl (E)-3-(2-chlorophenyl)but-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a but-2-enoate backbone, with a 2-chlorophenyl substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(2-chlorophenyl)but-2-enoate can be achieved through several methods. One common approach involves the esterification of (E)-3-(2-chlorophenyl)but-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(2-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (E)-3-(2-chlorophenyl)but-2-enoic acid.
Reduction: Formation of (E)-3-(2-chlorophenyl)but-2-enol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(2-chlorophenyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(2-bromophenyl)but-2-enoate: Similar structure but with a bromine substituent instead of chlorine.
Methyl (E)-3-(2-fluorophenyl)but-2-enoate: Similar structure but with a fluorine substituent instead of chlorine.
Uniqueness
Methyl (E)-3-(2-chlorophenyl)but-2-enoate is unique due to the presence of the chlorine substituent, which can influence its reactivity and interaction with biological targets. The chlorine atom can affect the compound’s electronic properties, making it distinct from its bromine and fluorine analogs.
Properties
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTKGNLSXUEYGW-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269018 | |
Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029612-67-6 | |
Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(2-chlorophenyl)-2-butenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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